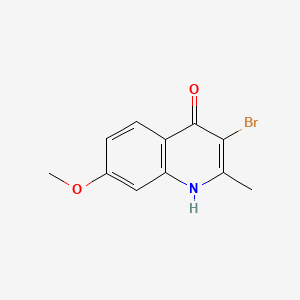

3-Bromo-7-methoxy-2-methylquinolin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-7-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-10(12)11(14)8-4-3-7(15-2)5-9(8)13-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIKNYSGQSWIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 7 Methoxy 2 Methylquinolin 4 Ol and Analogues

Classical and Contemporary Synthetic Routes to Quinolin-4-ols

The synthesis of the quinolin-4-ol skeleton is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this important structural motif. These methods typically involve the condensation and subsequent cyclization of aniline derivatives with carbonyl compounds.

Friedländer and Conrad–Limpach Condensations in Quinoline (B57606) Synthesis

Two of the most historically significant and enduring methods for quinoline synthesis are the Friedländer synthesis and the Conrad–Limpach synthesis.

The Friedländer synthesis , first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgorganicreactions.orgresearchgate.net The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol condensation, followed by cyclodehydration to form the quinoline ring. alfa-chemistry.comjk-sci.com While versatile for producing a wide range of substituted quinolines, a primary limitation of the traditional Friedländer synthesis is the often-limited availability of the required 2-aminoaryl aldehyde or ketone starting materials. researchgate.net

The Conrad–Limpach synthesis , discovered in 1887, is particularly relevant for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. wikipedia.orgpharmaguideline.com The synthesis is a two-step process: the initial reaction forms a β-aminoacrylate intermediate under milder conditions (kinetic control), which is then subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.comnih.gov The high temperatures are necessary to overcome the energy barrier of cyclization, which disrupts the aromaticity of the aniline ring. nih.gov The choice of solvent is critical, with high-boiling point solvents traditionally being used to achieve the necessary reaction temperatures. nih.gov

Table 1: Comparison of Classical Quinoline Syntheses

| Feature | Friedländer Synthesis | Conrad-Limpach Synthesis |

|---|---|---|

| Reactant 1 | 2-Aminoaryl aldehyde or ketone | Aniline derivative |

| Reactant 2 | Compound with α-methylene group | β-ketoester |

| Primary Product | Substituted quinolines | 4-Hydroxyquinolines (Quinolin-4-ones) |

| Key Step | Aldol condensation & cyclodehydration | Thermal cyclization of a β-aminoacrylate |

| Catalyst | Acid or Base | Typically none for cyclization (thermal) |

Specific Precursor Synthesis for 3-Bromo-7-methoxy-2-methylquinolin-4-ol

The direct precursor to the target compound is 7-methoxy-2-methylquinolin-4-ol. The Conrad-Limpach synthesis is an ideal route for its preparation. The synthesis commences with the reaction of m-anisidine (3-methoxyaniline) with ethyl acetoacetate.

The initial condensation reaction between the aniline and the β-ketoester forms the enamine intermediate, ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. This intermediate is then subjected to thermal cyclization. The high temperature promotes the ring-closing reaction, which, after tautomerization, yields the stable 7-methoxy-2-methylquinolin-4-ol core structure. This unhalogenated quinolin-4-ol serves as the key substrate for subsequent functionalization.

Functionalization and Derivatization Strategies at the Quinoline Scaffold

Once the 7-methoxy-2-methylquinolin-4-ol scaffold is synthesized, further modifications can be introduced. These include halogenation, alkylation, arylation, and additional cyclization reactions to build more complex molecular architectures.

Halogenation Reactions, including Bromination at Position 3

The introduction of a bromine atom at the C3-position of the quinolin-4-ol ring is a key step in forming the target molecule. Direct halogenation of the quinolin-4-one tautomer is a common strategy. The C3-position is activated for electrophilic substitution due to the electronic nature of the ring system.

A practical and efficient method for the regioselective halogenation of 4-quinolones at the C3 position involves the use of hypervalent iodine(III) reagents. acs.org For instance, the reaction of a 4-quinolone with potassium bromide (KBr) in the presence of [bis(trifluoroacetoxy)iodo]benzene (PIFA) in methanol at room temperature can afford the corresponding 3-bromo-4-quinolone in excellent yield. acs.org This method is notable for its mild conditions, high regioselectivity, and good tolerance of various functional groups. acs.org

Table 2: Representative C3-Halogenation of 4-Quinolones

| Halogen Source | Reagent | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| KBr | PIFA | MeOH | 12 min | ~95% |

| KCl | PIFA | MeOH | 12 min | ~96% |

| KI | PIDA | MeOH | 2 h | ~92% |

Data derived from general procedures for C3-halogenation of 4-quinolone scaffolds. acs.org

This approach represents a significant improvement over older methods that might require harsher conditions or offer lower selectivity. The electrophilic bromine species generated in situ selectively attacks the electron-rich C3 position of the quinolin-4-one ring.

Alkylation and Arylation Methods

Further derivatization of the quinoline scaffold can be achieved through alkylation and arylation reactions, which can introduce a wide range of substituents to modulate the compound's properties.

Alkylation can occur at several positions. N-alkylation of the quinolinone nitrogen is a common transformation, often carried out using alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent. juniperpublishers.com O-alkylation at the 4-hydroxy group is also possible, though N-alkylation is often favored under classical two-phase conditions. juniperpublishers.com Direct C-alkylation of the quinoline ring is more challenging but can be achieved. For example, cobalt-catalyzed methods have been developed for the C4-selective alkylation of quinolines. elsevierpure.com

Arylation introduces aryl groups onto the quinoline core. The C3-position of quinolin-4-ones is a key site for such modifications. A transition-metal-free method for the C3-arylation of quinolin-4-ones utilizes arylhydrazines as an aryl radical source, with air serving as the oxidant. acs.org This reaction proceeds smoothly at room temperature without the need for N-protection of the quinolin-4-one. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also powerful tools for the arylation of pre-functionalized haloquinolines or quinoline-boronic esters. organic-chemistry.org

Cyclization and Ring-Fusion Approaches

Cyclization reactions are fundamental not only to the initial synthesis of the quinoline ring but also to the creation of more complex, fused heterocyclic systems. Contemporary methods have expanded the toolkit for quinoline synthesis beyond the classical named reactions.

One modern approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method uses electrophiles like ICl, I₂, or Br₂ to induce a 6-endo-dig cyclization, affording 3-haloquinolines under mild conditions. nih.gov Another powerful strategy is the palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols with anilines, which can proceed under redox-neutral conditions without requiring harsh additives. mdpi.com These methods offer alternative pathways to functionalized quinolines that may be difficult to access through classical routes.

Ring-fusion strategies can be employed to build additional rings onto the pre-formed quinoline scaffold. This can be achieved through intramolecular cyclization reactions where substituents on the quinoline ring are designed to react and form a new ring. For example, a substituent with a terminal alkyne and another with a nucleophile could be induced to cyclize, creating a fused polycyclic system. These advanced strategies are crucial in the synthesis of complex natural products and novel materials based on the quinoline framework.

Transition Metal-Catalyzed Syntheses in Quinoline Chemistry

Transition metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinoline derivatives. ias.ac.in These methods offer significant advantages over traditional synthetic routes by enabling the construction of complex molecular architectures from readily available starting materials under milder conditions. ias.ac.in The catalytic prowess of transition metals and their complexes facilitates the formation of key bonds in the quinoline core, providing access to a diverse range of substituted products. ias.ac.in

Recent advancements have highlighted the utility of various transition metals in quinoline synthesis. For instance, palladium-catalyzed Sonogashira coupling has been employed in a domino approach to construct quinoline motifs. ias.ac.in This reaction involves the coupling of benzimidoyl chlorides with 1,6-enynes to form an alkynyl amidine intermediate, which subsequently cyclizes to afford the desired quinoline. ias.ac.in Another notable example is the iron-catalyzed reaction of arylnitrones with geminal-substituted vinyl acetates to produce disubstituted quinolines. ias.ac.in Furthermore, a combination of copper bromide and zinc iodide has been shown to catalyze the synthesis of quinolines via C-H activation. ias.ac.in The versatility of transition metal catalysis is further demonstrated by the cross-coupling of o-bromoanilines and cyclopropanols to form the quinoline ring system. ias.ac.in

The presence of the nitrogen atom in the 8-methylquinoline substrate allows for the formation of cyclometallated complexes with various transition metals, which facilitates selective C(sp3)-H functionalization. nih.gov This approach is particularly valuable for introducing substituents at specific positions on the quinoline core. nih.gov

| Catalyst/Metal | Reactants | Product Type | Reference |

| Palladium | Benzimidoyl chlorides, 1,6-enynes | Substituted quinolines | ias.ac.in |

| Iron | Arylnitrones, geminal-substituted vinyl acetates | Disubstituted quinolines | ias.ac.in |

| Copper Bromide/Zinc Iodide | Not specified | Quinolines (via C-H activation) | ias.ac.in |

| Not specified | o-bromoanilines, cyclopropanols | Quinolines | ias.ac.in |

Multicomponent Reactions for Quinoline Derivative Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of complex molecules like quinoline derivatives from three or more starting materials in a single step. researchgate.netrsc.org This approach is characterized by high atom economy and the ability to generate a wide diversity of molecular structures. rsc.org MCRs are instrumental in organic chemistry for their efficiency in rapidly producing intricate products from simple reagents, often without the need for intermediate purification steps.

Several named MCRs have been successfully applied to the synthesis of quinoline scaffolds, including the Povarov, Gewald, and Ugi reactions. researchgate.net The Friedländer reaction, a condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing a reactive methylene group, is another classic and widely used method for quinoline synthesis. researchgate.net A notable example of a three-component reaction for quinoline synthesis involves the reaction of an aldehyde, an amine, and an alkyne, which can be catalyzed by Lewis acids such as iron(III) chloride and ytterbium(III) triflate. scielo.br This reaction proceeds through the formation of a propargylamine intermediate, followed by intramolecular hydroarylation to yield the dihydroquinoline, which then aromatizes to the quinoline. scielo.br

The power of MCRs is further exemplified by a synthetic pathway to 2-substituted quinolines based on a modified Grieco reaction. acs.org This approach has been successfully applied to both liquid-phase and solid-phase library production, demonstrating its utility in medicinal chemistry for generating diverse sets of compounds for biological screening. acs.org

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Povarov-type | Anilines, alkynes, paraformaldehyde | Camphor sulphonic acid (CSA), microwave-assisted | 4-aryl quinolines | |

| Friedländer | 2-aminobenzaldehydes/ketones, active methylene compounds | Various | Substituted quinolines | researchgate.net |

| Three-component | Aldehyde, amine, alkyne | FeCl₃, Yb(OTf)₃ | Substituted quinolines | scielo.br |

| Modified Grieco | Anilines, aldehydes, phenyl vinyl sulfide | Kobayashi's protocol | 2-substituted quinolines | acs.org |

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize the environmental impact of chemical processes. ijpsjournal.com This involves the use of environmentally benign catalysts, safer solvents, and energy-efficient reaction conditions. ijpsjournal.comresearchgate.net The goal is to develop synthetic methodologies that are not only efficient but also sustainable. researchgate.net

A key aspect of green quinoline synthesis is the use of eco-friendly catalysts. A variety of green catalysts, such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix rsc.orgarene, cerium nitrate, ammonium acetate, and potassium carbonate, have been shown to be effective in synthesizing quinoline analogues. researchgate.net In some cases, catalyst-free techniques have also been developed. researchgate.net The use of greener solvents like ethanol and water further contributes to the eco-friendly nature of these synthetic routes. researchgate.net

Energy-efficient techniques such as microwave and ultrasound-assisted synthesis are also being explored to make quinoline production more sustainable. ijpsjournal.com For example, a catalyst-free, one-pot multicomponent condensation reaction for quinoline derivatives has been developed using microwave irradiation in ethanol, resulting in excellent yields and significantly reduced reaction times compared to classical methods. tandfonline.com Another green approach involves the Skraup reaction in water, using glycerol as a biodegradable and readily available reagent, under microwave irradiation. tandfonline.com The use of nanocatalysts also offers a promising avenue for the efficient and green synthesis of quinolines, often allowing for solvent-free conditions and easy catalyst recovery. nih.gov

| Green Chemistry Approach | Catalyst/Solvent/Technique | Reactants | Key Advantages | Reference |

| Microwave-assisted synthesis | Catalyst-free, Ethanol | Benzene-1,3-diol, aldehyde, ammonium acetate, acetoacetanilide | Excellent yields, reduced reaction time | tandfonline.com |

| Green Skraup reaction | Catalytic H₂SO₄, Water, Glycerol, Microwave | Substituted anilines | Use of eco-friendly solvent and reagent | tandfonline.com |

| One-pot three-component reaction | p-Toluene sulfonic acid (p-TSA), Water | 6-amino-1,3-dimethyluracil, aldehydes, dimedone | Use of green solvent, good yields | tandfonline.com |

| Nanocatalysis | Various nanocatalysts | 2-aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free conditions, high yields, catalyst recyclability | nih.gov |

Advanced Spectroscopic and Mechanistic Characterization of Quinolin 4 Ol Systems

Spectroscopic Analysis in Elucidating Molecular Structure and Dynamics

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are fundamental tools for the structural characterization of quinolin-4-ol derivatives. While a complete experimental dataset for 3-bromo-7-methoxy-2-methylquinolin-4-ol is not extensively reported in publicly available literature, analysis of its structural components allows for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons on the quinoline (B57606) core, with their chemical shifts and coupling constants being influenced by the electronic effects of the bromo and methoxy (B1213986) groups. The methyl and methoxy protons would appear as sharp singlets, likely in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, which may be involved in intermolecular hydrogen bonding. C=O stretching vibrations of the quinolone tautomer are typically observed around 1650-1630 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, while C-O stretching from the methoxy group would be visible around 1250 cm⁻¹. The C-Br stretching frequency is expected in the lower wavenumber region.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of quinolin-4-ol derivatives is characterized by multiple absorption bands in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents as well as the solvent polarity. The methoxy group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which extends the π-conjugation.

A hypothetical data table for the key spectroscopic features of this compound, based on general knowledge of similar compounds, is presented below.

| Spectroscopic Technique | Feature | Expected Chemical Shift/Wavenumber/Wavelength |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Methoxy Protons (-OCH₃) | δ 3.8-4.0 ppm | |

| Methyl Protons (-CH₃) | δ 2.4-2.6 ppm | |

| Hydroxyl Proton (-OH) | δ 10.0-12.0 ppm (broad) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170-180 ppm |

| Aromatic Carbons | δ 110-150 ppm | |

| Methoxy Carbon (-OCH₃) | δ 55-60 ppm | |

| Methyl Carbon (-CH₃) | δ 15-20 ppm | |

| IR Spectroscopy | O-H Stretch | 3400-3200 cm⁻¹ (broad) |

| C=O Stretch | 1650-1630 cm⁻¹ | |

| C=C Aromatic Stretch | 1600-1450 cm⁻¹ | |

| C-O Stretch | ~1250 cm⁻¹ | |

| UV-Vis Spectroscopy | π→π* Transitions | 250-400 nm |

This table is illustrative and predictive. Actual experimental values may vary.

Photophysical Investigations of Fluorescence Properties

Quinoline and its derivatives are well-known for their fluorescent properties, which are highly dependent on their molecular structure and environment. The fluorescence of these compounds arises from the radiative decay of electrons from the first excited singlet state (S₁) to the ground state (S₀).

The fluorescence of quinolin-4-ol systems can be modulated by various mechanisms, making them suitable as scaffolds for fluorescent sensors and probes. These mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Fluorescence Resonance Energy Transfer (FRET), and Excited State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET): In a molecule designed with a fluorophore linked to a receptor unit (an electron donor or acceptor), the fluorescence can be "turned off" by an electron transfer process in the excited state. Upon binding of an analyte to the receptor, this PET process can be inhibited, "turning on" the fluorescence. For a derivative like this compound, the quinolin-4-ol core can act as the fluorophore, and additional functionalization could introduce a PET-mediating receptor.

Intramolecular Charge Transfer (ICT): Molecules containing both an electron-donating group and an electron-withdrawing group linked by a π-conjugated system can exhibit ICT upon photoexcitation. This results in an excited state with a large dipole moment, and the emission energy is highly sensitive to the polarity of the solvent. The 7-methoxy (donor) and the quinolone carbonyl (acceptor) in the target molecule could potentially facilitate ICT, leading to solvatochromic fluorescence.

Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores (a donor and an acceptor) when they are in close proximity. The efficiency of energy transfer is dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. While FRET is not an inherent property of a single molecule like this compound, this compound could be incorporated into a larger system as a FRET donor or acceptor.

Excited State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton between two functional groups within the same molecule in the excited state. Quinolin-4-ol can exist in tautomeric forms (keto and enol), and the proton transfer between the hydroxyl group and the ring nitrogen can occur in the excited state. This leads to a dual emission spectrum, with a large Stokes shift, which is advantageous for fluorescence imaging applications. The presence of the hydroxyl group at the 4-position makes ESIPT a plausible de-excitation pathway for this compound.

The following table summarizes these fluorescence mechanisms and their potential relevance to the title compound.

| Mechanism | Description | Relevance to this compound |

| PET | Analyte-induced change in electron transfer quenching fluorescence. | Possible with further modification to include a receptor unit. |

| ICT | Solvent-sensitive emission from a charge-separated excited state. | Potentially active due to donor (methoxy) and acceptor (carbonyl) groups. |

| FRET | Distance-dependent energy transfer between two fluorophores. | Can be used as a FRET partner in a larger molecular assembly. |

| ESIPT | Proton transfer in the excited state leading to dual emission. | Highly likely due to the presence of the 4-hydroxyl group. |

Computational Chemistry and Theoretical Modeling of 3 Bromo 7 Methoxy 2 Methylquinolin 4 Ol and Its Interactions

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the ground-state geometry and electronic properties of 3-Bromo-7-methoxy-2-methylquinolin-4-ol. By employing functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can accurately predict the molecule's three-dimensional structure, bond lengths, and bond angles. nih.govresearchgate.net

These calculations also elucidate the electronic properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify regions that are prone to electrophilic and nucleophilic attack, providing insights into the molecule's reactive sites. nih.gov

Table 1: Theoretical DFT Parameters for this compound (Note: The following data is illustrative and based on typical values for similar quinoline (B57606) derivatives as specific experimental data for this compound is not available.)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1245 Hartree |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in silico tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govnih.gov This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Following docking, MD simulations can be employed to study the stability of the ligand-protein complex over time. These simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the strength of intermolecular interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com For instance, docking studies could be performed against targets like DNA gyrase or topoisomerase to evaluate the potential antibacterial or anticancer activities of this compound. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | LYS76, GLU91, ASP145 |

| Inhibition Constant (Ki) (nM) | 150 |

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly DFT, are also employed to predict the spectroscopic properties of molecules. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. eurjchem.com

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for interpreting experimental NMR spectra and verifying the synthesized chemical structure. Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on theoretical calculations for similar structures.)

| Spectroscopic Technique | Predicted Values |

| ¹H NMR (ppm) | δ 2.5 (s, 3H, CH₃), 3.9 (s, 3H, OCH₃), 7.0-8.0 (m, 3H, Ar-H), 11.5 (s, 1H, OH) |

| ¹³C NMR (ppm) | δ 15.0 (CH₃), 55.0 (OCH₃), 100-160 (Ar-C), 175.0 (C=O) |

| Key IR Frequencies (cm⁻¹) | 3400 (O-H stretch), 1650 (C=O stretch), 1600 (C=C stretch), 1250 (C-O stretch) |

| UV-Vis λmax (nm) | 280, 350 |

In Silico Approaches for Mechanistic Elucidation and Structure-Activity Relationships

In silico methods are instrumental in elucidating reaction mechanisms and establishing structure-activity relationships (SAR). By modeling the reaction pathways, computational chemistry can help understand the synthesis of this compound and predict the formation of byproducts.

Furthermore, SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity. nih.gov By computationally modeling a series of related quinoline derivatives, researchers can identify the key structural features responsible for their therapeutic effects. This knowledge is crucial for the rational design of new, more potent, and selective drug candidates. For example, the presence and position of the bromo, methoxy (B1213986), and methyl groups on the quinolin-4-ol scaffold can be systematically varied in silico to understand their influence on binding affinity and activity. researchgate.net

Investigation of Biological Activities and Molecular Interactions of 3 Bromo 7 Methoxy 2 Methylquinolin 4 Ol Derivatives

Antimicrobial Efficacy

Derivatives of the quinoline (B57606) core structure are known to possess significant antimicrobial properties. Research in this area has explored their effectiveness against various pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activities

The antibacterial potential of quinoline derivatives has been a subject of considerable research. Studies on various substituted quinolines have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2H-oxeto[2,3-b]quinolines, which include methoxy-substituted derivatives, were screened for their in vitro antibacterial activity against seven different pathogens. Among the tested compounds, some exhibited good inhibition against nearly all pathogens, comparable to the standard drug Ofloxacin. medcraveonline.com Specifically, compounds with chloro and dimethyl substitutions on the quinoline ring showed notable activity. medcraveonline.com

Another study focused on novel 8-methoxy-4-methyl-quinoline derivatives. Certain synthesized compounds within this series, specifically those modified into azetidinylquinolines and thiazolidin-3'-yl quinolines, demonstrated potent antibacterial activity when compared to the standard drug ampicillin. researchgate.net

While these studies highlight the general antibacterial potential of the quinoline scaffold with methoxy (B1213986) and other substitutions, specific data on the antibacterial activity of 3-Bromo-7-methoxy-2-methylquinolin-4-ol derivatives is not extensively detailed in the currently available literature. However, the existing research on structurally related compounds provides a strong rationale for their investigation as potential antibacterial agents.

Antifungal Activities

The antifungal properties of quinoline derivatives have also been investigated, with several studies demonstrating their efficacy against a range of fungal pathogens. A study on a series of quinoline derivatives reported that certain compounds showed in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov Another research effort synthesized new fluorinated quinoline analogs and tested their antifungal activity, with some compounds exhibiting good activity against S. sclerotiorum and R. solani. mdpi.com

Furthermore, research on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed that some of these compounds displayed promising activity against fungal strains like Candida albicans and Cryptococcus neoformans. nih.gov While direct studies on the antifungal efficacy of this compound derivatives are limited, the consistent antifungal activity observed in structurally similar quinoline compounds suggests that this specific chemical scaffold is a promising area for further antifungal drug discovery.

Antimycobacterial Properties

The fight against mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, has led to the exploration of novel chemical entities, including quinoline derivatives. Research has shown that certain 4-alkoxyquinolines exhibit potent and selective activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. nih.gov These compounds are believed to target the cytochrome bc1 complex, a crucial component of the electron transport chain in mycobacteria. nih.gov

Anticancer Research and Antiproliferative Mechanisms

In addition to their antimicrobial properties, quinoline derivatives have emerged as a significant class of compounds in anticancer research. Their mechanisms of action are diverse and include the modulation of key cellular signaling pathways and interaction with nucleic acid structures.

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Consequently, it has become a major target for the development of novel anticancer therapies. nih.gov Several studies have investigated the potential of quinoline derivatives to inhibit this pathway.

One study discovered that a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine, acts as a potent mTOR inhibitor and a strong PI3K-Akt-mTOR-p70S6K cascade inhibitor in human leukemia cells. researchgate.net Another investigation into 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline demonstrated its ability to inhibit the proliferation of colorectal cancer cells by inhibiting the expression of proteins in the PI3K/Akt/mTOR signaling pathway. mdpi.com These findings suggest that the quinoline scaffold can be effectively modified to create potent inhibitors of this crucial cancer-related pathway. While direct evidence for the modulation of the PI3K/Akt/mTOR pathway by this compound derivatives is yet to be established, the existing body of research on other methoxy-substituted quinolines provides a strong foundation for such investigations.

Interaction with Nucleic Acid Structures (e.g., G-quadruplex ligands)

G-quadruplexes are secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and the promoter regions of oncogenes. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy for cancer therapy. nih.gov Quinoline derivatives have been explored for their potential to act as G-quadruplex ligands.

Research has shown that certain quindoline (B1213401) derivatives, which are structurally related to quinolines, can bind to and stabilize G-quadruplex structures in human telomeres, leading to telomerase inhibition and modest cytotoxicity against cancer cells. nih.gov Furthermore, tetracyclic quinolino[3,4-b]quinoxalines have been designed and evaluated for their ability to bind and stabilize G-quadruplex structures, with some compounds showing high activity as G-quadruplex stabilizers. researchgate.net These studies indicate that the planar aromatic system of the quinoline ring is well-suited for stacking interactions with the G-quartets of G-quadruplex DNA. The potential of this compound derivatives as G-quadruplex ligands remains an area for future research, building upon the established affinity of the broader quinoline class for these important therapeutic targets.

Antimalarial Potential

The quinoline nucleus is a cornerstone in the development of antimalarial drugs, with famous examples like chloroquine (B1663885) and mefloquine. nih.govexcli.de Research into the structure-activity relationship (SAR) of quinoline derivatives has revealed that specific substitutions on the quinoline ring are crucial for their antiplasmodial efficacy. For instance, in the 4-aminoquinoline (B48711) series, the presence of a 7-chloro group is considered optimal for activity. pharmacy180.comyoutube.com The dialkylaminoalkyl side chain at the C-4 position is also a key determinant of potency. pharmacy180.com

The development of novel quinoline derivatives continues to be a primary strategy to combat drug-resistant strains of Plasmodium falciparum. excli.de Studies have explored various modifications to the quinoline scaffold to enhance activity and overcome resistance. For example, a series of quinoline-pyrazolopyridine hybrids were synthesized and screened, with some compounds showing considerable potency in both in vitro and in vivo models. excli.de Another approach involves creating hybrid molecules that combine the quinoline moiety with other pharmacophores. Hybrids of 7-chloroquinoline (B30040) and sulfadoxine (B1681781) have been designed and demonstrated significant activity against chloroquine-resistant P. falciparum strains. nih.gov

The following table summarizes the in vitro antimalarial activity of selected quinoline derivatives against P. falciparum.

| Compound | Derivative Class | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 2 | Triazolo[1,5-a]pyrimidine | W2 | 0.023 | nih.gov |

| Compound 75 | N-(aminoalkyl)benzenesulfonamide | W2 | 0.09 | nih.gov |

| Compound 129 | 2,8-bis-(trifluoromethyl)quinoline | W2 | 0.083 | nih.gov |

| WR621308 | Diamine quinoline methanol | - | Potent | nih.gov |

| Compound 3c | 7-chloro-4-(piperazin-1-yl)quinoline | - | 0.18 µg/mL (MIC) | biointerfaceresearch.com |

Antileishmanial Properties

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, is another area where quinoline derivatives have shown significant therapeutic promise. plos.orgresearchgate.net Both natural and synthetic quinoline alkaloids have been evaluated for their leishmanicidal activity. plos.org

One notable example is N-methyl-8-methoxyflindersine, a quinoline alkaloid that demonstrates activity against both promastigote and amastigote forms of Leishmania. plos.org A study investigating synthetic analogs of this natural product found several compounds with potent activity against Leishmania (Viannia) panamensis. These compounds were effective against intracellular amastigotes and, in some cases, induced apoptosis in infected macrophages or stimulated oxidative breakdown, suggesting multiple mechanisms of action. plos.org Furthermore, 2-substituted quinoline derivatives have been identified as a promising series for the development of new antileishmanial drugs. nih.gov

Research has also focused on hybrid molecules. A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. nih.gov Mechanistic studies suggest these compounds may act by inducing the collapse of the parasite's mitochondrial membrane potential. nih.gov

The table below presents the activity of selected quinoline derivatives against Leishmania species.

| Compound | Derivative Class | Leishmania Species | Form | EC50 (µg/mL) | Reference |

|---|---|---|---|---|---|

| N-methyl-8-methoxyflindersin (1) | Natural Quinoline Alkaloid | L. (V.) panamensis | Amastigotes | 5.07 | plos.org |

| Synthetic Analog (2) | Synthetic Quinoline Alkaloid | L. (V.) panamensis | Amastigotes | 7.94 | plos.org |

| Synthetic Analog (8) | Synthetic Quinoline Alkaloid | L. (V.) panamensis | Amastigotes | 1.91 | plos.org |

| Compound 4b, 4c, 4e | Chloroquine hybrid | L. mexicana | Promastigotes | <10 µM (IC50) | nih.gov |

Neuroprotective Effects and Associated Mechanisms

The quinoline scaffold is increasingly recognized for its potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. bohrium.comnih.govresearchgate.net Derivatives of quinoline are being explored as multifunctional agents that can target several pathological pathways simultaneously. nih.govresearchgate.net

The neuroprotective mechanisms of quinoline derivatives are often attributed to their ability to inhibit key enzymes involved in neurodegeneration and to counteract oxidative stress. bohrium.comnih.gov Oxidative stress, which results from an imbalance between pro-oxidants and antioxidants, is a major contributor to neuronal damage in these diseases. bohrium.com Many quinoline derivatives possess antioxidant properties, enabling them to scavenge free radicals. bohrium.comnih.gov

Furthermore, molecular docking simulations and experimental studies have shown that certain quinoline derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). bohrium.comnih.govresearchgate.net Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary strategy in Alzheimer's therapy, while MAO-B inhibition helps to preserve dopamine (B1211576) levels, which is crucial in Parkinson's disease. nih.govrsc.org For example, quinolylnitrones have demonstrated neuroprotective effects in a cellular model of Parkinson's disease and have shown anti-amnesic properties in a mouse model of Alzheimer's disease. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The ability of quinoline derivatives to interact with specific enzymes and receptors is central to their therapeutic potential, particularly in neurodegenerative diseases.

Cholinesterase Inhibition: The inhibition of AChE and BChE is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.com A multitude of quinoline derivatives have been designed and synthesized as cholinesterase inhibitors. nih.govmdpi.comnih.gov Studies have explored various structural modifications, such as the incorporation of morpholine (B109124) groups or carbamate (B1207046) moieties, to enhance inhibitory potency and selectivity. mdpi.comtandfonline.com For instance, one study identified a quinolinone derivative (QN8) as a potent and selective non-competitive inhibitor of human recombinant AChE with an IC50 value of 0.29 µM. mdpi.com

Monoamine Oxidase (MAO) Inhibition: MAO enzymes, particularly MAO-B, are critical targets in Parkinson's disease therapy as their inhibition prevents the breakdown of dopamine in the brain. nih.gov Quinoline derivatives have emerged as promising MAO inhibitors. nih.govrsc.orgbohrium.com Research has shown that quinoline-4-carboxylic acids bearing a benzenesulfonamide (B165840) moiety can selectively inhibit MAO-B. bohrium.com Similarly, a series of novel quinoline-sulfonamides were designed as dual inhibitors of both MAOs and cholinesterases, with some compounds exhibiting potent inhibition of MAO-B with IC50 values in the sub-micromolar range. rsc.org

Receptor Modulation: Beyond enzyme inhibition, quinoline-based structures have been shown to modulate the activity of specific receptors. In one study, derivatives of quinolinomorphinan-4-ol were synthesized and found to act as potent and selective agonists for the δ opioid receptor, indicating their potential as analgesics. nih.gov In a different therapeutic context, derivatives of the related quinazolin-4-one scaffold were identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). This activity suggests a potential application in treating schizophrenia by modulating glutamatergic and GABAergic neurotransmission. mdpi.com

The tables below summarize the inhibitory activities of representative quinoline derivatives against cholinesterases and monoamine oxidases.

| Compound | Derivative Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| QN8 | Quinolinone | hrAChE | 0.29 | mdpi.com |

| 11g | 4-N-phenylaminoquinoline | AChE | 1.94 | mdpi.com |

| 11g | 4-N-phenylaminoquinoline | BChE | 28.37 | mdpi.com |

| 3f | Quinoline-O-carbamate | eeAChE | 1.3 | tandfonline.com |

| 3f | Quinoline-O-carbamate | eqBuChE | 0.81 | tandfonline.com |

| Compound | Derivative Class | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| a12 | Quinoline-sulfonamide | MAO-B | 0.47 | rsc.org |

| a5 | Quinoline-sulfonamide | MAO-A | 0.59 | rsc.org |

| Compound 7 | (Sulfamoylphenyl)quinoline-4-carboxylate | MAO-B | 13.7 | bohrium.com |

| QN 19 | Quinolylnitrone | hMAO-B | 4.46 | nih.gov |

Applications in Chemo/biosensing and Advanced Materials Science

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Impact of Substituent Effects on Biological Activity

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For 3-Bromo-7-methoxy-2-methylquinolin-4-ol, each substituent plays a critical role in its potential pharmacological profile.

The quinoline core itself is a well-established pharmacophore found in numerous drugs, and modifications to this core can lead to a wide range of biological activities. nih.gov The presence of a 4-hydroxy group (or its keto tautomer, quinolin-4-one) is particularly important, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

The 7-Methoxy Substituent: The methoxy (B1213986) group at the C7 position is an electron-donating group. Its presence can modulate the electronic properties of the benzene (B151609) portion of the quinoline ring system. The position of a methoxy group has been shown to be a critical determinant of the biological mechanism of action in other heterocyclic scaffolds, such as indolyl-pyridinyl-propenones, where shifting the methoxy group from the 5- to the 6-position switched the activity from inducing methuosis to disrupting microtubules. nih.gov In the context of 4-aminoquinolines, electron-donating substituents at the 7-position have been associated with potent antimalarial activity. nih.gov

The 2-Methyl Substituent: The methyl group at the C2 position is a small, lipophilic group that can influence the compound's steric interactions with its biological target. It can also affect the metabolic stability of the compound.

The interplay of these substituents—the electron-withdrawing bromo group, the electron-donating methoxy group, and the sterically influential methyl group—creates a unique electronic and steric profile that dictates the biological activity of this compound.

Below is an illustrative data table summarizing the general effects of these types of substituents on the biological activity of quinoline scaffolds, based on findings from broader studies on quinoline derivatives.

| Substituent Position | Substituent Type | General Impact on Biological Activity |

| C3 | Electron-withdrawing (e.g., Bromo) | Can enhance binding affinity and lipophilicity. |

| C7 | Electron-donating (e.g., Methoxy) | Modulates electronic properties and can be crucial for target selectivity. nih.govnih.gov |

| C2 | Alkyl (e.g., Methyl) | Influences steric fit to the target and metabolic stability. |

Understanding the Influence of Structural Modifications on Photophysical Properties

Structural modifications to the quinoline ring are known to radically alter the photophysical properties of these molecules, such as their fluorescence and absorption spectra. nih.gov The inherent fluorescence of the quinoline scaffold makes its derivatives interesting candidates for applications in cellular imaging and as fluorescent probes.

The photophysical behavior of quinoline derivatives is often governed by processes like intramolecular charge transfer (ICT). nih.gov The substituents on this compound would be expected to influence these properties significantly.

Influence of the Methoxy Group: The electron-donating methoxy group at the C7 position can enhance fluorescence quantum yields and cause a bathochromic (red) shift in the emission spectrum due to its ability to participate in charge transfer processes.

Influence of the Bromo Group: The heavy bromine atom at the C3 position can, in some cases, lead to a decrease in fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Influence of the Quinolin-4-ol Core: The tautomerism between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms can also have a profound impact on the photophysical properties. Each tautomer will exhibit distinct absorption and emission characteristics.

A study on benzoquinoline fluorophores revealed that dehydrogenation of the heterocyclic ring significantly restricts the ICT process, leading to dramatic modifications of their photophysics. nih.gov This highlights the sensitivity of the electronic and photophysical properties of the quinoline system to structural changes.

The following table illustrates the expected influence of key structural features on the photophysical properties of quinoline derivatives.

| Structural Feature | Influence on Photophysical Properties |

| Electron-donating groups (e.g., -OCH3) | Increased fluorescence, red-shift in emission. |

| Electron-withdrawing groups (e.g., -Br) | Potential quenching of fluorescence (heavy-atom effect). |

| Aromatic core extension (e.g., benzo[f]quinoline) | Altered intramolecular charge transfer (ICT) characteristics. nih.gov |

| Tautomerism (enol vs. keto) | Different absorption and emission profiles for each form. |

Rational Design Principles for Enhanced Efficacy and Selectivity

The rational design of more potent and selective quinoline-based therapeutic agents involves the strategic modification of the quinoline scaffold. nih.gov The principles of bioisosterism and scaffold hopping are often employed to optimize the pharmacological properties of a lead compound like this compound.

For instance, in the development of efflux pump inhibitors based on a quinolin-4-yloxy core, a positive charge, often introduced via a protonable amine side chain at the 4-position, was identified as a key element for activity. mdpi.com While this compound has a hydroxyl group at this position, this highlights a potential avenue for modification to introduce a basic side chain to enhance certain biological activities.

Key principles for the rational design of quinoline derivatives include:

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability is a cornerstone of drug design. For example, replacing a methyl group with a trifluoromethyl group can enhance metabolic stability and binding affinity.

Target-Specific Interactions: Introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with the target protein can significantly improve potency and selectivity. nih.gov

Scaffold Hopping: Replacing the quinoline core with other heterocyclic systems while retaining the key pharmacophoric features can lead to novel compounds with improved properties. For example, replacing a quinolin-4-yloxy scaffold with a quinoline-4-carboxamide has been shown to yield potent NorA efflux pump inhibitors. mdpi.com

The design of new quinoline derivatives often involves creating a library of analogs where each substituent is systematically varied to build a comprehensive SAR profile. This allows for the identification of key structural features that contribute to the desired biological effect and the minimization of off-target activities.

The following table outlines rational design strategies that could be applied to this compound.

| Design Strategy | Rationale | Potential Modification to this compound |

| Enhance Target Binding | Introduce groups for specific interactions. | Replace the 4-hydroxyl with a basic amine side chain. |

| Improve Pharmacokinetics | Modulate lipophilicity and metabolic stability. | Vary the halogen at C3 (e.g., Cl, F) or modify the C2-methyl group. |

| Increase Selectivity | Exploit differences between target and off-target binding sites. | Introduce bulkier substituents at the C2 or C7 positions. |

Future Directions and Emerging Research Avenues for 3 Bromo 7 Methoxy 2 Methylquinolin 4 Ol Research

Development of Novel and Efficient Synthetic Methodologies

The classical Conrad-Limpach and related cyclization reactions are foundational for quinoline (B57606) synthesis. However, future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 3-Bromo-7-methoxy-2-methylquinolin-4-ol and its analogs. Modern synthetic organic chemistry offers several avenues for exploration.

Key areas for development include:

Catalytic C-H Activation: Direct C-H functionalization of a pre-formed 7-methoxy-2-methylquinolin-4-ol core could provide a more atom-economical approach to bromination, avoiding the use of harsh brominating agents.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for multi-step syntheses of complex quinoline derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including the cyclization and functionalization steps in quinoline synthesis.

Combinatorial Chemistry: The development of a robust synthetic route would enable the creation of a library of related compounds, allowing for systematic exploration of the structure-activity relationship (SAR).

| Synthetic Approach | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced waste |

| Flow Chemistry | Improved safety, scalability, and control |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |

| Combinatorial Chemistry | Rapid generation of analogs for SAR studies |

Exploration of Underexplored Biological Targets and Mechanisms

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Future research on this compound should aim to identify its specific biological targets and elucidate its mechanism of action.

Potential biological targets to investigate include:

Kinases: Many quinoline derivatives are potent kinase inhibitors, playing a role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival. nih.govnih.gov Screening this compound against a panel of kinases could reveal novel anticancer potential.

Topoisomerases: As DNA gyrase and topoisomerase inhibitors, quinolines can disrupt DNA replication in bacterial and cancer cells.

G-Protein-Coupled Receptors (GPCRs): The structural diversity of quinolines makes them potential modulators of GPCRs, which are involved in a vast array of physiological processes.

Ion Channels: Quinolines can modulate the activity of various ion channels, suggesting potential applications in cardiovascular and neurological disorders.

Initial studies would involve broad in vitro screening against various cell lines (e.g., cancer, bacterial, fungal) to identify areas of activity. mdpi.comnih.gov Active compounds would then be subjected to more detailed mechanistic studies.

Integration with Advanced Technologies (e.g., Nanomaterials for Sensing)

The integration of this compound with advanced technologies could unlock novel applications beyond traditional pharmacology. The inherent fluorescence of many quinoline compounds makes them attractive candidates for the development of chemical sensors.

Emerging research avenues include:

Fluorescent Probes: The quinoline core could be functionalized to create selective fluorescent probes for detecting metal ions, anions, or biologically important molecules.

Nanoparticle Conjugation: Covalent attachment of this compound to nanoparticles (e.g., gold nanoparticles, quantum dots) could enhance its therapeutic efficacy through targeted delivery or enable its use in bioimaging.

Drug Delivery Systems: Encapsulation of the compound within nanocarriers like liposomes or polymeric micelles could improve its solubility, stability, and pharmacokinetic profile.

| Technology | Potential Application | Rationale |

| Fluorescent Spectroscopy | Chemical Sensing | Inherent fluorescence of the quinoline scaffold. |

| Gold Nanoparticles | Targeted Drug Delivery | Enhanced permeability and retention effect in tumors. |

| Quantum Dots | Bioimaging | High photostability and quantum yield. |

Multi-Omics Approaches in Mechanism Elucidation

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. Multi-omics, the integration of genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased view of the cellular response to the compound. researchgate.netfrontlinegenomics.com

A multi-omics workflow could involve:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression can identify affected pathways and potential mechanisms of action.

Proteomics: Quantitative analysis of the proteome can reveal changes in protein expression and post-translational modifications, providing insights into the compound's direct and indirect targets.

Metabolomics: Studying the metabolic profile of treated cells can uncover alterations in metabolic pathways, which can be crucial for understanding the compound's effects on cellular bioenergetics and biosynthesis.

By integrating these datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers of response, and discover novel therapeutic applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 3-Bromo-7-methoxy-2-methylquinolin-4-ol?

- Methodological Answer : Begin with quinoline core functionalization via bromination at the 3-position using NBS (N-bromosuccinimide) under controlled acidic conditions. Methoxy and methyl groups are typically introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions to avoid hydrolysis. Monitor reaction progress using TLC and HPLC to isolate intermediates .

- Data Validation : Confirm regioselectivity of bromination via -NMR (e.g., downfield shifts at C-3) and cross-validate with HRMS for molecular ion peaks .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC with C18 column, >95% purity threshold) and spectroscopic techniques:

- - and -NMR to confirm substituent positions and absence of byproducts.

- FT-IR to identify functional groups (e.g., O–H stretch at ~3200 cm, C–Br at ~550 cm) .

- Mass spectrometry (HRMS-ESI) to validate molecular weight (CHBrNO, expected [M+H] = 284.0) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to minimize inhalation risks; wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters:

- Refine hydrogen bonding networks (e.g., O–H···O interactions between hydroxyl and methoxy groups).

- Analyze thermal ellipsoids to assess positional disorder in the bromine substituent.

- Compare with DFT-optimized geometries to validate intramolecular torsion angles .

Q. What experimental strategies can elucidate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Inhibition Assays : Use fluorescence-based enzymatic assays (e.g., trypsin-like proteases) with IC determination.

- Docking Studies : Employ AutoDock Vina to model interactions between the bromoquinoline core and catalytic pockets (e.g., hydrophobic interactions with methyl/methoxy groups).

- SAR Analysis : Synthesize analogs (e.g., 3-chloro or 7-ethoxy derivatives) to isolate contributions of substituents to activity .

Q. How can researchers address conflicting spectroscopic data during characterization?

- Methodological Answer :

- Triangulation Approach : Cross-validate -NMR shifts with -NMR DEPT-135 to distinguish CH, CH, and quaternary carbons.

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotational barriers in methoxy groups).

- Alternative Techniques : If HRMS shows unexpected adducts, repeat analysis in negative-ion mode or with alternative matrices (e.g., DCTB for MALDI) .

Q. What methodologies are effective for studying the photostability and degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via LC-MS. Major degradation products (e.g., debrominated quinolin-4-ol) indicate radical-mediated pathways.

- Computational Modeling : Use TD-DFT to predict excited-state behavior and bond dissociation energies (BDEs) for bromine substituents .

Methodological Challenges in Data Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?

- Answer :

- Hybrid Modeling : Combine molecular dynamics (MD) simulations with experimental crystallographic data to account for solvent and packing effects.

- Error Analysis : Quantify systematic errors (e.g., basis set limitations in DFT) by benchmarking against high-level CCSD(T) calculations for critical bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。